molecular formula C18H16N4O3S2 B2962708 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 317328-92-0

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2962708
CAS No.: 317328-92-0
M. Wt: 400.47
InChI Key: JDTIXCPTXVCHBR-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetically designed small molecule recognized for its potent inhibitory activity against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival, particularly in the context of cancer metastasis and tumor angiogenesis . This compound functions by competitively binding to the ATP-binding pocket of FAK, thereby autophosphorylation and subsequent downstream signaling cascades. The molecular architecture of this inhibitor, which integrates a 1,3,4-thiadiazole core linked to a dihydroquinoline moiety, is optimized for high affinity and selectivity. Its primary research value lies in the investigation of FAK-driven biological phenomena. Researchers utilize this compound extensively in oncology research to study tumor cell invasion, to explore mechanisms of chemoresistance , and to evaluate the therapeutic potential of FAK inhibition in preclinical models. Beyond cancer biology, it also serves as a vital pharmacological tool for dissecting FAK's role in other pathologies, including fibrosis and inflammatory diseases, where dysregulated cell adhesion and migration are prominent features.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIXCPTXVCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves a multi-step process:

  • Formation of Thiadiazole: : 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with appropriate acyl hydrazides.

  • Quinoline Derivative: : The 3,4-dihydroquinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis using aniline derivatives and glycerol or other aldehydes/ketones.

  • Thioether Formation: : Combining the thiadiazole and quinoline derivative involves nucleophilic substitution, where the thiadiazole acts as a nucleophile attacking an electrophilic carbon attached to the quinoline derivative.

  • Final Coupling with Furan-2-carboxamide: : The last step involves coupling the intermediate product with furan-2-carboxylic acid through a condensation reaction.

Industrial Production Methods: Industrially, the production methods would involve optimized conditions for each synthetic step, focusing on high yields and purity. Automation and catalysis may play roles in improving efficiency and scalability.

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, especially at the quinoline and thiadiazole moieties.

  • Reduction: : Reduction reactions may modify the functional groups attached to the core structures.

  • Substitution: : Likely undergoes electrophilic or nucleophilic substitution reactions, particularly at reactive sites in the thiadiazole and quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, KMnO4, etc.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various halides and nucleophiles depending on the required product.

Major Products Formed

  • Oxidation: : Oxidized quinoline derivatives, sulfoxides, or sulfones.

  • Reduction: : Reduced amines or alcohols.

  • Substitution: : Substituted quinoline or thiadiazole derivatives.

Scientific Research Applications

Biology: Investigated for its potential as a therapeutic agent due to its pharmacophoric groups.

Medicine: Explored in medicinal chemistry for its potential anticancer, antimicrobial, or antiviral properties.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets. Its quinoline moiety can intercalate with DNA, while the thiadiazole ring may inhibit specific enzymes.

Molecular Targets and Pathways

  • DNA: : Potential for DNA intercalation.

  • Enzymes: : Possible inhibition of enzymes like kinases or oxidoreductases.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) enhance pro-apoptotic activity by increasing electrophilicity and target binding . Aromatic vs. Aliphatic Moieties: The 3,4-dihydroquinoline group in the target compound may improve membrane permeability compared to benzyl or tolyl groups in 5m and 4y . Dimeric Structures: Compound 4y (thiadiazole dimer) exhibits superior cytotoxicity, suggesting synergistic effects from dual thiadiazole cores .

Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for 5e and 5m, involving sequential alkylation and amidation steps . In contrast, tetrahydroquinoline derivatives (e.g., 28) require multi-step cyclization and functionalization .

The furan-2-carboxamide group may confer metabolic stability over simpler acetamide derivatives .

Physicochemical and Spectroscopic Comparison

Property Target Compound 5e 4y
Molecular Weight ~490.6 (estimated) 490.6 (C${25}$H${22}$N$4$O$3$S$_2$) 406.5 (C${16}$H${18}$N$6$S$3$)
Melting Point Not reported 132–134°C Not reported
NMR Shifts Expected δ 7–8 ppm (aromatic H) δ 12.86 (s, NH), 7.4 ppm (Ar-H) δ 2.17 (s, CH$_3$)
Synthetic Yield Not reported 74% 68–88%

Biological Activity

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H27N5OS
  • Molecular Weight : 421.55838 g/mol

Structural Features

The structural complexity of this compound includes:

  • A thiadiazole ring , which is known for its diverse biological activities.
  • A furan moiety , which contributes to the compound's chemical reactivity.
  • A dihydroquinoline unit , recognized for its pharmacological properties.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the thiadiazole and furan rings is often associated with enhanced antibacterial and antifungal properties.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in anticancer applications. The ability of this compound to induce apoptosis in cancer cells has been a focal point of investigation.

Case Studies

  • In Vitro Studies : A study investigated the effects of similar thiadiazole derivatives on various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis at micromolar concentrations.
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown that modifications to the thiadiazole ring can enhance biological activity. For instance, substituents on the furan moiety were found to significantly influence the potency against specific cancer cell lines.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of metabolic pathways

Q & A

Q. Q1. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole and dihydroquinoline intermediates. For example:

  • Step 1: Condensation of 1,3,4-thiadiazole-2-thiol derivatives with chloroacetylated dihydroquinoline precursors in anhydrous acetone or THF, using potassium carbonate as a base (yields: 37–69%) .
  • Step 2: Coupling of the thiadiazole intermediate with furan-2-carboxamide via carbodiimide-mediated amidation.
    Characterization relies on NMR (¹H/¹³C), IR , and mass spectrometry to confirm functional groups (e.g., thioether bonds at ~650 cm⁻¹ in IR) and molecular weight .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize low-yield reactions during synthesis (e.g., 6% vs. 69% in analogous compounds)?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while refluxing acetone improves reaction kinetics .
  • Catalyst use: Adding triethylamine or DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution at the thiadiazole sulfur .
  • Purification: Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol) removes byproducts like unreacted thiols .

Biological Activity Evaluation

Q. Q3. What methodologies are recommended for assessing antimicrobial or antitumor activity of this compound?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination at 0.5–128 µg/mL .
  • Antitumor screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations and comparing to cisplatin controls. Include ROS generation and apoptosis markers (e.g., caspase-3) for mechanistic insights .

Structural Confirmation Challenges

Q. Q4. How can conflicting NMR or crystallographic data be resolved for structural validation?

Methodological Answer:

  • NMR discrepancies: Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations via Gaussian). For example, dihydroquinoline protons typically resonate at δ 2.8–3.2 ppm (multiplet) .
  • X-ray crystallography: Resolve tautomerism (e.g., thione vs. thiol forms in thiadiazole) by growing single crystals in DMF/ether and analyzing bond lengths (C=S: ~1.67 Å) .

Data Contradiction Analysis

Q. Q5. How should researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

  • Control variables: Standardize cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% via HPLC) .
  • Dose-response curves: Use nonlinear regression (GraphPad Prism) to validate IC₅₀ reproducibility. Outliers may indicate assay interference (e.g., compound aggregation) .

Computational Modeling

Q. Q6. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to dock the compound into enzyme active sites (e.g., bacterial DHFR or topoisomerase II). Parameterize the thiadiazole moiety for sulfur-π interactions .
  • MD simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes, focusing on hydrogen bonds with furan oxygen .

Stability and Degradation

Q. Q7. How can the hydrolytic stability of the thioether bond be evaluated under physiological conditions?

Methodological Answer:

  • pH-dependent studies: Incubate the compound in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC-MS, identifying cleavage products (e.g., free thiols at m/z ~121) .
  • Kinetic analysis: Calculate half-life (t₁/₂) using first-order kinetics. Thioether bonds in thiadiazoles typically degrade faster at acidic pH .

Advanced Analytical Techniques

Q. Q8. What advanced techniques confirm regioselectivity in thiadiazole functionalization?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between thiadiazole protons and dihydroquinoline substituents to confirm substitution patterns .
  • HRMS-ESI: Exact mass measurements (e.g., m/z 452.1234 for [M+H]⁺) differentiate regioisomers with mass differences <0.005 Da .

Toxicity Profiling

Q. Q9. What assays are critical for early-stage toxicity screening?

Methodological Answer:

  • Hepatotoxicity: Use HepG2 cells with ALT/AST release assays after 24-h exposure.
  • Cardiotoxicity: Patch-clamp assays on hERG-transfected HEK cells to assess potassium channel inhibition .

Scale-Up Challenges

Q. Q10. How can lab-scale synthesis be adapted for gram-scale production without compromising purity?

Methodological Answer:

  • Flow chemistry: Continuous flow reactors reduce exothermic risks during thiadiazole formation .
  • Crystallization optimization: Use anti-solvent (hexane) addition in THF to enhance yield (>80%) and purity (>98%) .

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